REACTION_SMILES
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[CH3:18][CH2:19][O:20][C:21](=[O:22])[CH3:23].[CH3:24][CH2:25][OH:26].[NH2:1][c:2]1[n:3][c:4]([CH3:14])[c:5]([C:12]#[N:13])[c:6]([CH3:11])[c:7]1[N+:8]([O-:9])=[O:10].[Sn:15]([Cl:16])[Cl:17]>>[NH2:1][c:2]1[n:3][c:4]([CH3:14])[c:5]([C:12]#[N:13])[c:6]([CH3:11])[c:7]1[NH2:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Cc1nc(N)c([N+](=O)[O-])c(C)c1C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(N)c([N+](=O)[O-])c(C)c1C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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Type
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product
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Smiles
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Cc1nc(N)c(N)c(C)c1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |